3-Oxo-5-phenylpent-4-enoic acid
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Overview
Description
3-Oxo-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H10O3. It is characterized by a phenyl group attached to a pentenoic acid backbone with a keto group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromoprop-1-ene with 2,2-diphenylacetic acid in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred and heated, followed by acidification and extraction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply. The scalability of the synthetic route mentioned above would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group and the double bond in the pentenoic acid backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism by which 3-Oxo-5-phenylpent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes involved in polyketide synthesis, leading to the formation of biologically active compounds. The pathways involved include condensation reactions with coenzyme A (CoA) esters and subsequent cyclization to form aromatic ring systems .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4-pentenoic acid: Similar in structure but lacks the keto group at the third position.
3-Phenylpent-4-enoic acid: Similar backbone but without the keto group.
4-Oxo-4-phenylbut-2-enoic acid: Similar structure but with a different position of the keto group.
Uniqueness
3-Oxo-5-phenylpent-4-enoic acid is unique due to the presence of both a phenyl group and a keto group on the pentenoic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
343337-56-4 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
VNMMLNVSLPRZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)O |
Origin of Product |
United States |
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